molecular formula C27H19BrO7 B2873715 ETHYL 5-(4-BENZOYLBENZOYLOXY)-4-BROMO-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE CAS No. 324538-92-3

ETHYL 5-(4-BENZOYLBENZOYLOXY)-4-BROMO-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B2873715
CAS No.: 324538-92-3
M. Wt: 535.346
InChI Key: BQZYNHNEOAPJPP-UHFFFAOYSA-N
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Description

ETHYL 5-(4-BENZOYLBENZOYLOXY)-4-BROMO-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of ETHYL 5-(4-BENZOYLBENZOYLOXY)-4-BROMO-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves several steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the benzofuran core, followed by the introduction of the bromine, formyl, and benzoyl groups. The final step involves esterification to form the ethyl ester. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using catalysts or specific solvents .

Chemical Reactions Analysis

ETHYL 5-(4-BENZOYLBENZOYLOXY)-4-BROMO-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .

Scientific Research Applications

ETHYL 5-(4-BENZOYLBENZOYLOXY)-4-BROMO-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 5-(4-BENZOYLBENZOYLOXY)-4-BROMO-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with various molecular targets. The compound’s multiple functional groups allow it to participate in different types of chemical reactions, which can affect biological pathways. For example, the formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .

Comparison with Similar Compounds

Similar compounds to ETHYL 5-(4-BENZOYLBENZOYLOXY)-4-BROMO-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE include other benzofuran derivatives with different substituents. These compounds may share some chemical properties but differ in their reactivity and applications. For example:

Properties

IUPAC Name

ethyl 5-(4-benzoylbenzoyl)oxy-4-bromo-2-formyl-7-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19BrO7/c1-3-33-27(32)21-20(14-29)34-25-15(2)13-19(23(28)22(21)25)35-26(31)18-11-9-17(10-12-18)24(30)16-7-5-4-6-8-16/h4-14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZYNHNEOAPJPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C=C2C)OC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19BrO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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